molecular formula C15H18Cl6N2O5 B1670458 Dichloralphenazone CAS No. 480-30-8

Dichloralphenazone

Cat. No. B1670458
CAS RN: 480-30-8
M. Wt: 519 g/mol
InChI Key: ATKXDQOHNICLQW-UHFFFAOYSA-N
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Description

Dichloralphenazone is a sedative composed of chloral hydrate and phenazone . It is typically found in combination products Nodolor and Midrin containing isometheptene and acetaminophen used for the relief of tension and vascular headaches . It is a US Schedule IV drug and its clinical use is limited .


Molecular Structure Analysis

The molecular formula of Dichloralphenazone is C15H18Cl6N2O5 . Its average mass is 519.032 Da and its monoisotopic mass is 515.934692 Da .

Scientific Research Applications

Reduced Drug Metabolism in the Elderly

Research has indicated a difference in the induction of drug metabolism between young and elderly subjects when exposed to Dichloralphenazone. A study found that young subjects showed a significant increase in plasma drug clearance following Dichloralphenazone treatment, whereas no significant alterations occurred in the elderly group. This suggests that elderly patients might have a reduced response to drugs metabolized by liver microsomal enzymes, potentially affecting their tolerance to such drugs (Salem et al., 1978).

Interaction with Warfarin

Dichloralphenazone's interaction with warfarin, anticoagulant, has been studied, revealing that its administration can lead to a significant reduction in steady-state plasma warfarin concentration and loss of anticoagulant control. This effect is attributed to the stimulation of drug-oxidizing enzymes in the liver by antipyrine, a component of Dichloralphenazone. Such interactions underscore the importance of understanding drug-drug interactions in clinical settings to manage and predict the outcomes of combined drug therapies (Breckenridge et al., 1971).

Comparative Analysis with Chloral Hydrate

A comparative study on Dichloralphenazone and Chloral Hydrate analyzed their acute and chronic toxicity, hypnotic properties, and other pharmacological effects. It was found that Dichloralphenazone possesses similar hypnotic properties to Chloral Hydrate, highlighting its potential for clinical use with certain advantages in pharmaceutical practice due to its desirable physical characteristics (Rice & McColl, 1956).

Pharmacological Properties and Effects

Further research into Dichloralphenazone's pharmacological properties includes its application as a premedication in pediatric day-care surgery, indicating its effectiveness when compared with alternative premedication strategies. This suggests Dichloralphenazone's utility in specific medical procedures, offering a balance between efficacy and safety (Booker & Chapman, 1979).

Ecotoxicological Impacts

The environmental persistence and ecotoxicological impacts of pharmaceuticals, including compounds like Dichloralphenazone, have become areas of increasing concern. Research into the degradation pathways and environmental behavior of related compounds provides insight into potential risks and informs wastewater treatment and environmental protection strategies (Vogna et al., 2004).

Safety And Hazards

Dichloralphenazone is classified as a Schedule IV drug in the US, indicating it has a low potential for abuse relative to substances in Schedule III . It can cause performance impairments, and caution is advised when driving motor vehicles . It is harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKXDQOHNICLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022919
Record name Dichloralphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloralphenazone

CAS RN

480-30-8
Record name Dichloralphenazone [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloralphenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dichloralphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORALPHENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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